molecular formula C14H16N8O B2789452 4-Methoxy-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine CAS No. 2415584-10-8

4-Methoxy-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No.: B2789452
CAS No.: 2415584-10-8
M. Wt: 312.337
InChI Key: HKASIGUPPUJZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 4 and a piperazine-linked [1,2,4]triazolo[4,3-b]pyridazine moiety. This structure positions it within a class of molecules known for targeting epigenetic regulators, particularly bromodomains, which are critical in modulating gene transcription. Its design leverages bivalent binding—a strategy to enhance potency by engaging multiple domains of a target protein, as seen in related bromodomain inhibitors like AZD5153 . The piperazine linker improves solubility, while the methoxy group may fine-tune electronic properties for optimal target engagement .

Properties

IUPAC Name

6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8O/c1-23-14-8-13(15-9-16-14)21-6-4-20(5-7-21)12-3-2-11-18-17-10-22(11)19-12/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKASIGUPPUJZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxy-6-chloropyrimidine with 1,2,4-triazolo[4,3-b]pyridazine-6-ylpiperazine under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Methoxy-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is studied for its potential biological activities. It has been investigated for its antitumor properties and its ability to inhibit specific enzymes.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used as a lead compound in the development of new drugs, particularly those targeting cancer and other diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-Methoxy-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of certain biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

AZD5153

AZD5153 ((3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one) shares the triazolopyridazine-piperazine motif but incorporates a phenoxyethyl group and a dimethylpiperazinone. This bivalent structure enhances BRD4 inhibition (IC₅₀ < 10 nM) by binding two bromodomains simultaneously, leading to potent downregulation of oncogenes like c-Myc .

Lin28-1632 (C1632)

N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) replaces the piperazine-pyrimidine moiety with a phenylacetamide group. This structural shift redirects activity toward Lin28, a RNA-binding protein, demonstrating the scaffold's versatility. C1632’s phenylacetamide group enhances lipophilicity, likely favoring blood-brain barrier penetration for neurological applications, unlike the target compound’s polar piperazine .

Pyrazolo- and Thiazolo-Fused Derivatives

Compounds like 3,8-diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine () feature bulkier fused-ring systems (e.g., pyrrolo-thiazolo-pyrimidine), which may hinder target accessibility compared to the triazolopyridazine-pyrimidine framework.

Pharmacological Profiles

Compound Target Key Substituents Molecular Weight IC₅₀/EC₅₀ Solubility
Target Compound BRD4 (inferred) Methoxy, piperazine-triazolopyridazine ~400 g/mol* Not reported Moderate (piperazine)
AZD5153 BRD4 Phenoxyethyl, dimethylpiperazinone 567.6 g/mol <10 nM High
Lin28-1632 Lin28 Phenylacetamide 310.3 g/mol 80 µM (in vivo) Low (DMSO-soluble)
Vitas-M STK651245 Unspecified Indole-trifluoromethyl 402.4 g/mol Not reported Low

*Estimated based on structural analogs.

Pharmacokinetic and Therapeutic Implications

  • AZD5153: Exhibits favorable pharmacokinetics (oral bioavailability >50%) and tumor growth inhibition in xenografts, attributed to its bivalent binding and solubility .
  • Target Compound: The absence of extended hydrophobic groups (e.g., phenoxyethyl) may reduce plasma protein binding, enhancing free drug availability. However, univalent binding could limit potency compared to AZD5153 .
  • Electron-Withdrawing vs. Donating Groups : Derivatives with trifluoromethyl groups (e.g., Vitas-M STK651245 ) show increased target affinity but lower solubility, whereas the methoxy group in the target compound balances these properties .

Biological Activity

4-Methoxy-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement combining a pyrimidine core with a triazolopyridazine moiety and a piperazine substituent. These structural characteristics contribute to its interactions with various biological targets, particularly in the fields of medicinal chemistry and drug development.

The molecular formula of this compound is C17H20N6OC_{17}H_{20}N_{6}O, with a molecular weight of approximately 344.39 g/mol. The presence of the methoxy group enhances its solubility and biological interactions, making it a subject of interest in pharmaceutical research.

Enzyme Inhibition

Studies have demonstrated that this compound exhibits significant inhibitory activity against Janus kinases (JAK1 and JAK2). These enzymes play crucial roles in immune response and cell signaling pathways. The inhibition of JAKs suggests potential therapeutic applications in treating inflammatory diseases and certain cancers, particularly those involving aberrant JAK signaling pathways .

Antitumor Activity

In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, related triazolo-pyridazine derivatives have been evaluated for their anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Some compounds demonstrated IC50 values as low as 0.83 μM, indicating potent antitumor effects .

Structure-Activity Relationship (SAR)

The unique combination of structural features in this compound allows for diverse biological interactions that are not typically observed in simpler compounds. The triazolopyridazine moiety is particularly significant for enhancing the biological activity of the compound due to its ability to engage with multiple biological targets.

Table 1: Comparison of Biological Activities

Compound NameTargetIC50 Value (μM)Notes
This compoundJAK1/JAK2Not specifiedInhibitor of immune response
Triazolo-pyridazine DerivativeA5490.83 ± 0.07Significant antitumor activity
Triazolo-pyridazine DerivativeMCF-70.15 ± 0.08Significant antitumor activity
Triazolo-pyridazine DerivativeHeLa2.85 ± 0.74Significant antitumor activity

Study on JAK Inhibition

A recent study focused on the synthesis and evaluation of various triazolo-pyridazine derivatives for their JAK inhibition potential. The results indicated that compounds closely related to this compound exhibited promising results in inhibiting JAK-mediated pathways associated with inflammatory responses.

Antitumor Activity Evaluation

In another study assessing the antitumor properties of related compounds, researchers found that several derivatives showed moderate to high cytotoxicity against A549 and MCF-7 cell lines. The most promising derivative exhibited an IC50 value comparable to established anticancer agents, suggesting its potential as a lead compound for further development in cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.